![molecular formula C17H15FN4O2 B5526993 N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine and similar compounds typically involves multi-step chemical reactions, starting from base materials through to the target molecule. For instance, the synthesis of related compounds often includes steps such as the condensation of different anilines with aldehydes, cyclization reactions with cyanide ions in methanol, and further functional group modifications to achieve the desired molecular framework (Johnston, Smith, Shepherd, & Thompson, 1987). These methods highlight the complexity and the precise conditions required to synthesize such compounds.
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, studies on 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole have revealed intricate details about molecular conformations, hydrogen bonding patterns, and the overall geometry of the molecule (Șahin et al., 2011). These analyses are critical for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. The presence of the triazole ring, for instance, contributes to the compound's ability to participate in various chemical reactions, including nucleophilic substitutions and potential coordination with metals. Studies on related molecules have shown their ability to undergo transformations under certain conditions, leading to new compounds with potential biological activity (Bekircan et al., 2008).
Scientific Research Applications
Synthesis and Characterization of Ligand Complexes
Research on compounds with similar structural components has focused on the synthesis and characterization of ligand complexes. For instance, bulky ortho 3-methoxy groups on amine phenol ligands producing six-coordinate bis(ligand)lanthanide complex cations have been studied for their unique chemical properties and potential applications in material science and catalysis (Liu et al., 1993).
Molecular Interactions and Selective Separation
Exploration into the selective separation of aqueous anions via crystallization of clusters highlights the potential for compounds with structural similarities to be used in environmental chemistry and selective filtration processes. For example, research on ligands such as N-4-fluorobenzyl-4-amino-1,2,4-triazole has demonstrated their efficacy in the selective separation of sulfate anions, presenting a novel strategy for addressing challenges in water purification and chemical separations (Luo et al., 2017).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of triazole derivatives represent a significant area of research, with studies exploring the synthesis of new compounds and their biological activities. For instance, the synthesis of 1,2,4-triazole derivatives has been investigated for their potential antimicrobial properties, offering insights into the design of new therapeutic agents (Bektaş et al., 2010). Additionally, the synthesis and evaluation of oxazolone scaffolds for anticancer activity suggest the potential for structural analogues to contribute to the development of novel anticancer therapies (2020).
Molecular Synthesis and Chemical Properties
The exploration of molecular synthesis techniques and the investigation of chemical properties of similar compounds underscore the versatility and potential of such molecules in synthetic chemistry and drug design. For instance, research into the synthesis of fluorinated heterocyclic compounds and the development of methodologies for introducing functional groups into cyclic amines highlights the importance of structural analogues in advancing chemical synthesis and discovering new chemical entities with potential pharmaceutical applications (Buscemi et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-23-17-8-13(9-21-22-11-19-20-12-22)6-7-16(17)24-10-14-4-2-3-5-15(14)18/h2-9,11-12H,10H2,1H3/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKDICZVAPLCTO-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

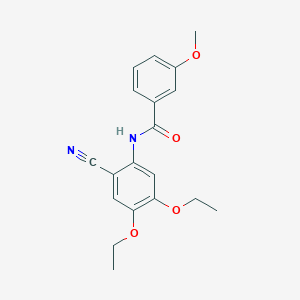
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
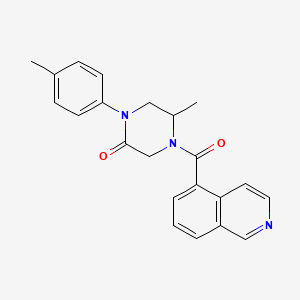
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
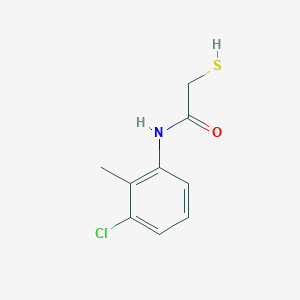
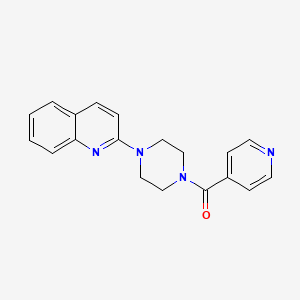
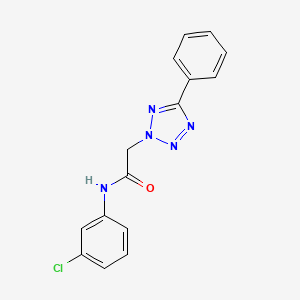
![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)
![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)


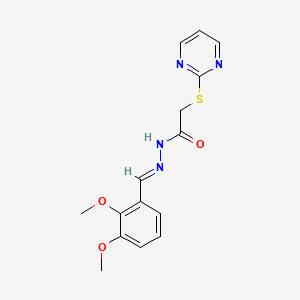
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)